molecular formula C19H15FN6O3 B2778262 N-(4-ethoxyphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide CAS No. 1251552-30-3

N-(4-ethoxyphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B2778262
CAS No.: 1251552-30-3
M. Wt: 394.366
InChI Key: IOJQNZLSNWHXLX-UHFFFAOYSA-N
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Description

The compound N-(4-ethoxyphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide features a 1,2,4-oxadiazole core substituted with a 1,2,3-triazol-4-yl group and a 4-ethoxyphenyl carboxamide moiety.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-[1-(4-fluorophenyl)triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6O3/c1-2-28-15-9-5-13(6-10-15)21-18(27)19-22-17(24-29-19)16-11-26(25-23-16)14-7-3-12(20)4-8-14/h3-11H,2H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJQNZLSNWHXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=NC(=NO2)C3=CN(N=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be described by the following structural formula:

PropertyValue
Molecular FormulaC20_{20}H18_{18}FN5_{N_5}O2_2
Molecular Weight383.38 g/mol
LogP (octanol-water partition)3.2786
Polar Surface Area65.968 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

This compound features a triazole ring known for its pharmacological significance, particularly in anticancer and antimicrobial activities.

Antiproliferative Activity

Recent studies have shown that derivatives of compounds similar to N-(4-ethoxyphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole exhibit significant antiproliferative activity against various cancer cell lines. For example:

  • In vitro Studies : A related compound demonstrated IC50_{50} values ranging from 0.21 to 3.2 nM against several human cancer cell lines (e.g., HT-29, A549) compared to a reference drug (CA-4) with an IC50_{50} of approximately 525 nM .

The mechanism through which these compounds exert their antiproliferative effects typically involves:

  • Tubulin Inhibition : The triazole moiety is known to interact with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.
  • Apoptosis Induction : Compounds have been shown to trigger apoptotic pathways in cancer cells, further contributing to their antiproliferative effects.

Selectivity for Cancer Cells

Notably, some studies indicate that these compounds exhibit selectivity for cancer cells over normal cells. For instance:

  • Cytotoxicity in Normal Cells : In assays involving peripheral blood lymphocytes (PBL), the most active derivatives showed IC50_{50} values around 30 µM in quiescent conditions but decreased to about 8 µM with mitogenic stimulation . This suggests a preferential effect on cancer cells while sparing normal cells.

Structure-Activity Relationship (SAR)

The biological activity of N-(4-ethoxyphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole can be influenced by various substituents on the phenyl rings:

Substituent PositionTypeEffect on Activity
C-3AlkylIncreased potency
C-5HalogenEnhanced selectivity
C-6Electron-donating groupsImproved solubility

These modifications can lead to significant changes in the compound's pharmacokinetic properties and overall efficacy.

Case Studies

Several case studies have highlighted the potential of triazole derivatives in cancer therapy. For example:

  • Case Study A : A derivative with a similar structure demonstrated complete tumor regression in syngeneic hepatocellular carcinoma models in mice .
  • Case Study B : Another study reported that specific derivatives showed vascular disrupting activity comparable to established drugs like CA-4 in human umbilical vein endothelial cells (HUVECs), indicating potential for antiangiogenic therapies .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives as anticancer agents. The scaffold has shown efficacy against various cancer cell lines:

  • Mechanism of Action : The compound exhibits cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of 1,3,4-oxadiazoles have demonstrated selective inhibition against leukemia and breast cancer cell lines with IC50 values indicating significant potency .
  • Case Studies :
    • A study reported that a related oxadiazole derivative showed high antiproliferative activity against human cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values as low as 0.19 µM .
    • Another investigation found that compounds featuring the oxadiazole moiety displayed promising activity against NCI-58 human cancer cell lines with inhibition rates exceeding 80% in several cases .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research indicates that oxadiazole derivatives can act against various pathogens:

  • Broad-Spectrum Activity : Compounds containing the oxadiazole ring have been reported to exhibit activity against bacteria and fungi, making them candidates for developing new antimicrobial agents .
  • Specific Findings : In vitro studies have shown that certain oxadiazole derivatives can inhibit the growth of resistant bacterial strains, suggesting their utility in tackling antibiotic resistance .

Other Therapeutic Applications

Beyond anticancer and antimicrobial properties, N-(4-ethoxyphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide may also possess:

  • Anti-inflammatory Effects : Some derivatives have been investigated for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis .
  • Antidiabetic Properties : The compound's potential to influence glucose metabolism is under exploration, positioning it as a candidate for diabetes management strategies .

Synthesis and Structure Activity Relationship (SAR)

Understanding the synthesis and SAR of this compound is crucial for optimizing its biological activity:

  • Synthetic Routes : Various methods have been developed to synthesize oxadiazole derivatives efficiently. These include cyclocondensation reactions involving hydrazones and dicarbonyl compounds .
  • Modification Impact : Substituents on the aromatic rings significantly affect the biological activity of these compounds. For instance, electron-withdrawing groups enhance anticancer potency by increasing electron density at reactive sites .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Rings

4-Ethoxyphenyl vs. Fluorophenyl/Methylphenyl Substituents
  • N-(4-fluoro-3-methylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide (): The 4-fluoro-3-methylphenyl group replaces the 4-ethoxyphenyl moiety.
  • N-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide ():
    • Replaces the oxadiazole with a triazole but retains the ethoxyphenyl group.
    • Methoxy groups may reduce metabolic oxidation compared to ethoxy substituents .
Carboxamide-Linked Substituents
  • 3-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[(4-methylphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide ():
    • Substitutes the triazole with a pyrazole and uses a benzyl group instead of ethoxyphenyl.
    • The methylphenyl group may enhance steric bulk, affecting target binding .

Heterocyclic Core Modifications

1,2,4-Oxadiazole vs. 1,2,3-Triazole
  • N-(4-ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (): Replacing oxadiazole with triazole alters hydrogen-bonding capacity and ring strain.
  • N-(4-Ethoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide (): A thienopyrazole core replaces oxadiazole, introducing sulfur for enhanced π-π stacking interactions .
1,2,4-Oxadiazole vs. Pyrazole
  • 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide ():
    • A dihydropyrazole-thioamide scaffold shows conformational flexibility, which may influence receptor binding compared to the rigid oxadiazole .

Data Tables

Table 1: Structural Analogs and Key Features

Compound Name Core Heterocycle Substituents Reported Activity Reference
N-(4-ethoxyphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide 1,2,4-Oxadiazole 4-ethoxyphenyl, 4-fluorophenyl-triazole Not reported N/A
ZQL-4c () Oleanane triterpenoid Triazole-methyl Antitumor (breast)
N-(4-fluoro-3-methylphenyl)-...-oxadiazole-5-carboxamide () 1,2,4-Oxadiazole 4-fluoro-3-methylphenyl Not reported
Compound III () Triazole-oxadiazole Paracetamol scaffold COX-2 inhibition
5-Amino-1-{[2-(4-ethoxyphenyl)...carboxamide () 1,2,3-Triazole Oxazolyl-methyl Not reported

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-ethoxyphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide?

  • Methodology : Synthesis typically involves multi-step protocols:

Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core .

Oxadiazole Ring Closure : Cyclization of amidoxime precursors with activated carboxylic acids under reflux in solvents like DMF or THF .

Carboxamide Coupling : Use of coupling agents (e.g., EDC/HOBt) to attach the 4-ethoxyphenyl group to the oxadiazole ring .

  • Key Considerations : Monitor reaction progress via TLC and characterize intermediates using 1H^1H/13C^{13}C-NMR and HRMS .

Q. How is the molecular structure of this compound validated?

  • Techniques :

  • Single-Crystal X-Ray Diffraction (SCXRD) : Resolve bond lengths, angles, and torsion angles using SHELXL .
  • Spectroscopy : Confirm functional groups via FT-IR (e.g., C=O stretch at ~1670 cm1^{-1}) and aromatic proton environments in 1H^1H-NMR .
    • Data Interpretation : Compare experimental SCXRD data with computational models (e.g., DFT) to assess conformational stability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of similar 1,2,3-triazole-oxadiazole hybrids?

  • Case Study : Discrepancies in IC50_{50} values for anticancer activity may arise from:

  • Assay Variability : Standardize cell lines (e.g., MCF-7 vs. HeLa) and incubation times .
  • Solubility Differences : Use DMSO concentration <0.1% to avoid cytotoxicity artifacts .
    • Resolution : Perform dose-response curves across multiple assays (MTT, apoptosis flow cytometry) and validate with in vivo models .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Workflow :

Molecular Docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR) or microbial enzymes (e.g., DHFR) .

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

  • Validation : Cross-reference docking scores with experimental IC50_{50} data and mutagenesis studies .

Q. What experimental designs optimize stability studies under physiological conditions?

  • Approach :

  • Hydrolysis : Incubate in PBS (pH 7.4) at 37°C; monitor degradation via HPLC-MS .
  • Photostability : Expose to UV-Vis light (300–800 nm) and analyze by NMR for structural integrity .
    • Data Analysis : Calculate half-life (t1/2t_{1/2}) and identify degradation products for structure-activity relationship (SAR) refinement .

Comparative Analysis of Structural Analogues

Compound Core Structure Key Modifications Reported Activity Reference
Target Compound1,2,4-oxadiazole + 1,2,3-triazole4-ethoxyphenyl, 4-fluorophenylAnticancer (EGFR inhibition)
N-(4-chlorophenyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide Triazole + thiadiazoleChlorophenyl, ethoxy groupAntimicrobial (Gram-positive bacteria)
5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Triazole + carboxamideAmino group, methylphenylAnti-inflammatory (COX-2 inhibition)

Critical Research Gaps and Future Directions

  • SAR Optimization : Systematic substitution of the ethoxy/fluorophenyl groups to enhance bioavailability .
  • Mechanistic Studies : Elucidate off-target effects via proteomics or CRISPR-Cas9 screening .
  • Formulation Development : Nanoencapsulation to address solubility limitations .

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